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molecular formula C8H14O B8548901 Octa-1,3-dien-1-OL CAS No. 51195-61-0

Octa-1,3-dien-1-OL

Cat. No. B8548901
M. Wt: 126.20 g/mol
InChI Key: HZYABSBSRWFZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834611

Procedure details

U.S. Pat. Nos. 4,356,333 and 4,417,079 and EP-A 436 226 describe a two-phase system for the telomerization of butadiene with water to give octadienol. The reaction is carried out in a water/sulfolane mixture from which the octadienols formed precipitate. The palladium catalyst is retained in the sulfolane phase by means of monosulfonated triphenylphosphine (TPPMS).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]=[CH2:4].[OH2:5]>>[CH:1]([OH:5])=[CH:2][CH:3]=[CH:4][CH2:1][CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=CC=CCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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